molecular formula C8H8Cl2 B146608 1,3-Bis(chloromethyl)benzene CAS No. 626-16-4

1,3-Bis(chloromethyl)benzene

Cat. No.: B146608
CAS No.: 626-16-4
M. Wt: 175.05 g/mol
InChI Key: GRJWOKACBGZOKT-UHFFFAOYSA-N
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Description

1,3-Bis(chloromethyl)benzene, also known as m-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene where two chloromethyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is a colorless to light yellow liquid at room temperature and is used in various chemical synthesis processes .

Scientific Research Applications

1,3-Bis(chloromethyl)benzene is used in various scientific research applications:

Safety and Hazards

1,3-Bis(chloromethyl)benzene is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), acute toxicity (Category 2, Inhalation), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(chloromethyl)benzene can be synthesized through the chloromethylation of m-xylene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons of m-xylene to attack the carbonyl, followed by rearomatization of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows a similar chloromethylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(chloromethyl)benzene primarily undergoes substitution reactions due to the presence of the chloromethyl groups. These reactions include nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis(chloromethyl)benzene involves its reactivity towards nucleophiles. The chloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in cross-linking reactions and the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(chloromethyl)benzene:

    1,4-Bis(chloromethyl)benzene:

Uniqueness

1,3-Bis(chloromethyl)benzene is unique due to the positioning of the chloromethyl groups, which affects its reactivity and the types of products formed in chemical reactions. The meta position of the chloromethyl groups allows for different substitution patterns and reactivity compared to the ortho and para isomers .

Properties

IUPAC Name

1,3-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8Cl2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJWOKACBGZOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060814
Record name Benzene, 1,3-bis(chloromethyl)-
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Molecular Weight

175.05 g/mol
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CAS No.

626-16-4
Record name 1,3-Bis(chloromethyl)benzene
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Record name 1,3-Bis(chloromethyl)benzene
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Record name 1,3-Bis(chloromethyl)benzene
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Record name Benzene, 1,3-bis(chloromethyl)-
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Record name Benzene, 1,3-bis(chloromethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,3-Bis(chloromethyl)benzene in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for creating polymers and ligands. [, ] For instance, it acts as a monomer in the palladium-catalyzed Suzuki cross-coupling reaction with boronic acids, yielding polybenzyls. [] Additionally, it serves as a precursor in synthesizing pincer-type NHC ligands, which are crucial in forming organometallic complexes with metals like silver, copper, and iridium. []

Q2: How does the structure of this compound influence its reactivity in polymerization reactions?

A2: The meta-substitution pattern of the chloromethyl groups in this compound plays a key role in its polymerization behavior. Research indicates that compared to its para-substituted counterpart (1,4-bis(chloromethyl)benzene), this compound primarily forms the desired 1,3-dibenzylbenzene product in Suzuki cross-coupling reactions with boronic acids. [] This suggests that the meta-positioning reduces the likelihood of unwanted side reactions like homocoupling of the boronic acid, making it a more efficient building block for synthesizing 1,3-linked polybenzyls. []

Q3: Can you describe the solid-state structure of this compound?

A3: In its solid form, this compound molecules arrange themselves in a three-dimensional network stabilized by chlorine-chlorine interactions. [] These interactions, measuring 3.513 (1) and 3.768 (3) Å, contribute to the overall packing and stability of the crystal lattice. [] This structural insight is valuable for understanding its physical properties and behavior in various applications.

Q4: What types of metal complexes can be formed using NHC ligands derived from this compound?

A4: this compound is a precursor for synthesizing a variety of pincer-type NHC ligands that can coordinate to various transition metals. [] For example, researchers successfully synthesized silver(I) and copper(I) complexes using a bis-imidazolium salt derived from this compound. [] Furthermore, the same ligand system facilitated the formation of iridium complexes, including a unique dimetallacycle containing two bridging CNHC^CH^CNHC ligands. [] These complexes hold potential in various catalytic applications, including C-H activation and hydrogen transfer reactions. []

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